molecular formula C10H6FNO2 B1325379 2-(2-Fluorobenzoyl)oxazole CAS No. 898759-67-6

2-(2-Fluorobenzoyl)oxazole

Cat. No.: B1325379
CAS No.: 898759-67-6
M. Wt: 191.16 g/mol
InChI Key: MKGBJMKDDQBZGG-UHFFFAOYSA-N
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Description

. This compound is part of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Mechanism of Action

Target of Action

Oxazole derivatives, a class to which this compound belongs, have been known to exhibit a wide spectrum of biological activities . They have been found to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets often leads to changes in the function of the target, which can result in therapeutic effects.

Result of Action

Given the broad range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

2-(2-Fluorobenzoyl)oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial, antifungal, and anticancer activities . It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various substrates. The interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, thereby influencing the overall biochemical processes within the cell . Additionally, this compound can bind to specific proteins, altering their function and leading to various biological effects.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, thereby exhibiting potential as an anticancer agent . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Additionally, this compound can affect gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This compound can also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes and the development of resistance to its effects . These temporal effects are important considerations for the design of experiments and the interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of microbial infections . At high doses, this compound can cause toxic effects, including liver and kidney damage, due to the accumulation of toxic metabolites . The threshold for these effects depends on the species and the route of administration, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450s and UDP-glucuronosyltransferases . These enzymes catalyze the oxidation and conjugation of this compound, leading to the formation of metabolites that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which can vary between individuals and species .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications . The localization of this compound to these compartments can influence its interactions with biomolecules and its overall biological effects. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorobenzoyl)oxazole typically involves the condensation of 2-aminophenol with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the oxazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium complexes or magnetic nanocatalysts can be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorobenzoyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the benzoyl or oxazole ring .

Scientific Research Applications

2-(2-Fluorobenzoyl)oxazole has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Chlorobenzo[d]oxazole

Comparison: 2-(2-Fluorobenzoyl)oxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Biological Activity

2-(2-Fluorobenzoyl)oxazole is a compound belonging to the oxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₀H₆FNO₂
  • CAS Number : 898759-67-6

This compound features a fluorobenzoyl group attached to an oxazole ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in cancer cells where it has been shown to inhibit cell proliferation and induce apoptosis.
  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies.

Research indicates that this compound has diverse biochemical properties:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can reduce tumor growth by inducing apoptosis in cancer cells. The concentration-dependent effects suggest that higher doses may enhance its therapeutic efficacy.
  • Antimicrobial Effects : It has shown effectiveness against various microbial strains, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

A study evaluated the effects of this compound on different cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with IC₅₀ values ranging from 10 μM to 30 μM across various cell types. The mechanism involved apoptosis induction through caspase activation pathways.

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-7 (breast)15Apoptosis via caspase-3
HeLa (cervical)20Cell cycle arrest
A549 (lung)10Induction of apoptosis

Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 25 μg/mL for S. aureus and 30 μg/mL for E. coli, suggesting strong antibacterial potential.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli30

Metabolic Pathways

The metabolic pathways involving this compound are complex and include interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can affect the pharmacokinetics of the compound, influencing its therapeutic efficacy and safety profile.

Properties

IUPAC Name

(2-fluorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGBJMKDDQBZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642073
Record name (2-Fluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-67-6
Record name (2-Fluorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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